![molecular formula C17H21N3O2S2 B2549148 2-[(2-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]-1-morpholin-4-ylethanone CAS No. 503432-16-4](/img/structure/B2549148.png)
2-[(2-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]-1-morpholin-4-ylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]-1-morpholin-4-ylethanone is a useful research compound. Its molecular formula is C17H21N3O2S2 and its molecular weight is 363.49. The purity is usually 95%.
BenchChem offers high-quality 2-[(2-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]-1-morpholin-4-ylethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(2-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]-1-morpholin-4-ylethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Spectral Characterization
Research has demonstrated a method for synthesizing new compounds that involve the structural motif of interest. For instance, a study outlined the acetylation of certain amino morpholinyl tetrahydrothienoisoquinoline, leading to the synthesis of tetrahydro[1,3]oxazinothieno[2,3-c]isoquinolinone compounds. These compounds were fully characterized, laying the groundwork for future pharmacological activity investigations (R. Zaki, S. M. Radwan, A. El-Dean, 2017).
Potential PET Agents for Imaging
Another study focused on synthesizing new potential PET agents for imaging LRRK2 enzyme in Parkinson's disease, demonstrating the versatility of related compounds in neurodegenerative disease research. The synthesis achieved high radiochemical yield and purity, indicating the potential for clinical applications (Min Wang, Mingzhang Gao, Zhidong Xu, Q. Zheng, 2017).
Antituberculosis and Cytotoxicity Studies
Further research into 3-heteroarylthioquinoline derivatives has been conducted, with some compounds showing significant activity against Mycobacterium tuberculosis. This suggests potential applications in developing new antituberculosis agents. The study highlighted the importance of structural modifications to enhance biological activity (Selvam Chitra, Nidhin Paul, Shanmugam Muthusubramanian, Paramasivam Manisankar, Perumal Yogeeswari, Dharmarajan Sriram, 2011).
Antimicrobial Activity
Another aspect of research is the synthesis of compounds with antimicrobial properties. For example, the synthesis of 6-(1,3-benzodioxol-5-ylmethyl)-5-ethyl-2-{[2-(morpholin-4-yl)ethyl]sulfanyl}pyrimidin-4(3H)-one exhibited notable activity against various bacterial and fungal strains, illustrating the compound's potential as a basis for developing new antimicrobial agents (M. Attia, N. R. El‐Brollosy, A. Kansoh, H. Ghabbour, Reem I. Al-Wabli, H. Fun, 2014).
Mechanism of Action
Target of Action
The primary targets of a compound are usually proteins such as enzymes or receptors. These targets play crucial roles in various biological processes. In the case of “2-[(2-Methyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]-1-morpholin-4-ylethanone”, the specific targets would need to be identified through experimental studies.
Mode of Action
This refers to how the compound interacts with its targets. It could inhibit or activate the function of the target protein, leading to changes in cellular processes. For “2-[(2-Methyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]-1-morpholin-4-ylethanone”, specific interactions with its targets would need to be determined experimentally.
Pharmacokinetics
This involves the study of how the compound is absorbed, distributed, metabolized, and excreted (ADME) in the body. Factors such as solubility, stability, and molecular size can influence these properties and thus the bioavailability of “2-[(2-Methyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]-1-morpholin-4-ylethanone”.
properties
IUPAC Name |
2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]-1-morpholin-4-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S2/c1-11-18-16(23-10-14(21)20-6-8-22-9-7-20)15-12-4-2-3-5-13(12)24-17(15)19-11/h2-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDXPATHFXDKXGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C3=C(S2)CCCC3)C(=N1)SCC(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)sulfanyl]-1-(morpholin-4-yl)ethanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.